4-Amino-4-phenylbutanoic acid hydrochloride

GABAergic pharmacology Positional isomer SAR CNS depressant screening

This gamma-phenyl GABA isomer (CAS 122602-44-2) is structurally and pharmacologically distinct from the commercially prevalent beta-phenyl isomer phenibut (CAS 1078-21-3). The gamma substitution eliminates CNS depressant activity while enabling unique applications: validated LC-MS/MS internal standard for gabapentin quantification (MRM transition m/z 180→117), chiral building block for asymmetric synthesis with >99% ee via ω-transaminase biocatalysis, and precursor for anti-inflammatory ester prodrugs. Substituting phenibut in analytical or SAR workflows introduces a different pharmacological entity and invalidates isomer-dependent chromatographic methods. The HCl salt ensures aqueous solubility for in vivo dosing. Limited commercial availability of this positional isomer creates a procurement gap for medicinal chemistry, clinical pharmacology, and forensic toxicology laboratories.

Molecular Formula C10H14ClNO2
Molecular Weight 215.68
CAS No. 122602-44-2
Cat. No. B2721773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-phenylbutanoic acid hydrochloride
CAS122602-44-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.68
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
InChIKeyHWYVTLZMBWZXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-4-phenylbutanoic Acid Hydrochloride (CAS 122602-44-2): Procurement-Relevant Structural Identity and Compound Class Overview


4-Amino-4-phenylbutanoic acid hydrochloride (CAS 122602-44-2) is the hydrochloride salt of γ-phenyl-γ-aminobutyric acid, a non-proteinogenic γ-amino acid belonging to the aryl-substituted GABA analog family [1]. The free base (CAS 1011-60-5) has molecular formula C₁₀H₁₃NO₂ (MW 179.22 g/mol), while the HCl salt bears formula C₁₀H₁₄ClNO₂ (MW 215.68 g/mol) . Critically, this compound is the gamma-phenyl positional isomer, structurally distinct from the commercially prevalent beta-phenyl isomer phenibut (4-amino-3-phenylbutanoic acid, CAS 1078-21-3) [2]. The compound serves dual roles as a chiral building block in asymmetric synthesis and as a validated analytical internal standard for gabapentin quantification, occupying a procurement niche that cannot be satisfied by the more common beta-phenyl GABA analogs [3].

Why 4-Amino-4-phenylbutanoic Acid Hydrochloride Cannot Be Replaced by Phenibut or Other Beta-Phenyl GABA Analogs in Research Procurement


The phenyl substitution position on the GABA backbone fundamentally dictates receptor pharmacology and metabolic handling. Direct comparative studies of alpha-, beta-, and gamma-phenyl-substituted GABA derivatives demonstrated that beta-phenyl-GABA (phenibut) was the most active CNS depressant and the least toxic among the three positional isomers, while gamma-phenyl-GABA (the free base of CAS 122602-44-2) exhibited a distinct activity profile [1]. Furthermore, the gamma-phenyl acid form was devoid of anticonvulsant properties, in contrast to the beta-substituted analogs and their lactam derivatives, confirming that the substitution position is not a minor structural variation but a determinant of biological outcome [2]. Substituting phenibut (CAS 1078-21-3) for 4-amino-4-phenylbutanoic acid hydrochloride in a synthetic or analytical workflow thus introduces a different pharmacological entity, invalidates comparative structure-activity relationship (SAR) studies, and compromises analytical method specificity where chromatographic retention and mass spectrometric transitions are isomer-dependent [3].

4-Amino-4-phenylbutanoic Acid Hydrochloride (CAS 122602-44-2): Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Pharmacology: Gamma-Phenyl vs. Beta-Phenyl GABA in Direct Head-to-Head Behavioral Comparison

In a direct comparative study of alpha- (AFG), beta- (FG, phenibut), and gamma- (GFM, corresponding to the free base of CAS 122602-44-2) phenyl-substituted GABA derivatives in rats and mice, all three positional isomers diminished spontaneous motility, lowered body temperature, and weakened conditioned reflexes. However, beta-phenyl-GABA (phenibut) was explicitly identified as 'the most active and least toxic compound' among the series. The gamma-phenyl derivative (GFM) produced a qualitatively and quantitatively distinct pharmacological fingerprint that did not replicate the full spectrum of beta-phenyl-GABA effects, including the absence of catalepsy induction and differential potentiation of narcotic agents [1]. This establishes that the 4-phenyl (gamma) substitution confers a non-interchangeable pharmacological identity relative to the 3-phenyl (beta) congener.

GABAergic pharmacology Positional isomer SAR CNS depressant screening

Anticonvulsant Activity Dichotomy: Gamma-Phenyl GABA Acid Form Is Devoid of Anticonvulsant Action Unlike Beta-Phenyl and Para-Chlorophenyl Analogs

A companion study specifically evaluated the anticonvulsant action of alpha-, beta-, and gamma-phenyl GABA derivatives against pentetrazole, bemegride, strychnine, and electroshock-induced convulsions. The acid forms of all three positional isomers—including gamma-phenyl-GABA (the free base of the target compound)—were devoid of anticonvulsant properties. In contrast, the lactam derivatives exhibited anticonvulsant action, prolonged latent periods, and diminished mortality. Notably, the acid forms of gamma-phenyl derivatives 'in some cases even potentiated convulsions' [1]. This stands in marked contrast to beta-substituted GABA analogs such as baclofen (beta-(4-chlorophenyl)-GABA) and tolibut, which demonstrated anticonvulsant effects in electroshock models at 20 mg/kg in more recent studies [2].

Anticonvulsant screening GABA analog differentiation Seizure models

Validated Analytical Internal Standard for Gabapentin LC-MS/MS Quantification with Defined MRM Transition and LoQ

4-Phenyl-4-aminobutanoic acid (the free base of CAS 122602-44-2) has been validated as an internal standard (IS) in a rapid tandem mass spectrometric method for gabapentin quantification in human plasma. The method employed flow injection analysis without chromatographic separation, with a run-cycle time under 3 minutes. The specific multiple reaction monitoring (MRM) transition used for the IS was m/z 180 → 117, clearly resolved from gabapentin's m/z 172 → 154 transition. Validation demonstrated linearity over 0.1–10 μg/mL (r > 0.999), a limit of quantification of 0.1 μg/mL (RSD% 7.6), and analytical recoveries of gabapentin from spiked plasma of 98.9–101.3% [1]. This established analytical role provides a procurement rationale independent of pharmacological applications: the compound is a chromatography-validated reference material with documented MS fragmentation behavior.

Bioanalytical method validation LC-MS/MS internal standard Gabapentin therapeutic drug monitoring

Enantiomeric Purity Achievable via ω-Transaminase: >99% ee for Both (R)- and (S)-γ-Amino Acid Enantiomers

An enzymatic method employing ω-transaminase (ω-TA) has been reported for the synthesis of enantiomerically pure (R)- and (S)-γ-amino acids, including 4-amino-4-phenylbutanoic acid as a representative substrate. Through kinetic resolution and asymmetric synthesis, both enantiomers were obtained with >99% enantiomeric excess (ee). This contrasts with traditional chemical resolution methods for γ-amino acids, which typically yield lower ee values (often 90–95%) and require stoichiometric chiral auxiliaries [1]. The ability to access both enantiomers at >99% ee via a single biocatalytic platform provides synthetic chemists with building blocks of defined absolute configuration, essential for applications in peptidomimetic drug design and asymmetric catalysis where stereochemical fidelity directly impacts biological target engagement [2].

Chiral amino acid synthesis Biocatalysis Enantiomeric excess

Hydrochloride Salt vs. Free Base: LogP Shift of ~4.15 Units and Solubility Profile Differentiation

The hydrochloride salt (CAS 122602-44-2) and the free base (CAS 1011-60-5) of 4-amino-4-phenylbutanoic acid exhibit fundamentally different physicochemical profiles that dictate their suitability for different experimental contexts. Computed LogP for the free base is approximately -1.10 to -1.27 (XLogP3-AA: -1.6), while the HCl salt has a computed LogP of approximately 3.05—a shift of over 4 log units toward increased lipophilicity [1][2]. The free base has an acid pKa of ~4.42 and a LogD at pH 7.4 of approximately -1.10, indicating it exists predominantly as a zwitterion at physiological pH with limited membrane permeability [1]. The HCl salt, by contrast, is reported as freely soluble in water and methanol, with stock solution preparation possible at 10 mg/mL in PBS (pH 7.2) . This salt-form-dependent property divergence means that the free base and HCl salt are not interchangeable in experimental protocols involving aqueous solubility, organic-phase extraction, or permeability assays.

Salt form selection Lipophilicity Formulation pre-screening

4-Amino-4-phenylbutanoic Acid Hydrochloride (CAS 122602-44-2): Evidence-Backed Research and Industrial Application Scenarios


GABAergic Positional Isomer SAR Control Compound in Neuropharmacology

The gamma-phenyl substitution position confers a distinct pharmacological profile relative to the beta-phenyl isomer phenibut. As demonstrated by direct head-to-head comparison, gamma-phenyl-GABA lacks the catalepsy-inducing and robust anticonvulsant properties of beta-phenyl-GABA, and the acid form may even potentiate convulsions [1][2]. Researchers investigating structure-activity relationships of aryl-GABA analogs require the gamma-phenyl isomer as a positional control to map the pharmacophore's steric tolerance at the GABA-B and GABA-A receptor orthosteric sites. The HCl salt form (CAS 122602-44-2) provides aqueous solubility suitable for in vivo dosing, while the free base can be used for permeability and partitioning studies [3].

LC-MS/MS Internal Standard for Gabapentin Therapeutic Drug Monitoring and Bioequivalence Studies

The compound has been formally validated as an internal standard in a published LC-MS/MS method for gabapentin quantification in human plasma, using the MRM transition m/z 180 → 117 with a limit of quantification of 0.1 μg/mL and analytical recoveries of 98.9–101.3% [1]. This makes 4-amino-4-phenylbutanoic acid hydrochloride a procurement-essential reference material for clinical pharmacology laboratories, contract research organizations (CROs) conducting gabapentin bioequivalence studies, and forensic toxicology units. The structural similarity to gabapentin combined with distinct chromatographic and mass spectrometric behavior ensures reliable internal standardization without analyte interference.

Chiral Building Block (>99% ee) for Peptidomimetic and Asymmetric Catalyst Design

The ω-transaminase biocatalytic route enables access to both (R)- and (S)-4-amino-4-phenylbutanoic acid at >99% enantiomeric excess, surpassing the purity achievable by conventional chemical resolution (~90% ee) [1]. This compound serves as a non-proteinogenic γ-amino acid scaffold for constructing peptidomimetics with enhanced metabolic stability, chiral ligands for asymmetric transition-metal catalysis, and conformationally constrained analogs of bioactive peptides. Procurement of the racemic HCl salt (CAS 122602-44-2) followed by chiral resolution—or direct sourcing of enantiopure material—supports medicinal chemistry campaigns where stereochemical integrity is a critical quality attribute [2].

Lipoxygenase Inhibitor Prodrug Precursor in Inflammation Research

Ester derivatives of 4-amino-4-phenylbutanoic acid, specifically the octyl ester, have demonstrated inhibition of purified lipoxygenase from rabbit reticulocytes and suppression of leukotriene B₄ synthesis from human polymorphonuclear leukocytes, alongside dose-dependent prostaglandin H synthase inhibition [1]. The parent HCl salt serves as the synthetic precursor for generating a library of ester prodrugs with tunable lipophilicity (the octyl ester being one validated example). This application domain is entirely distinct from the GABAergic pharmacology of beta-phenyl analogs, positioning the compound within anti-inflammatory drug discovery rather than CNS modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-4-phenylbutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.